Loratadine Epoxide N-Oxide Loratadine Epoxide N-Oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18009752
InChI: InChI=1S/C22H23ClN2O4/c1-2-28-20(26)24-12-9-21(10-13-24)22(29-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-25(27)19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3
SMILES:
Molecular Formula: C22H23ClN2O4
Molecular Weight: 414.9 g/mol

Loratadine Epoxide N-Oxide

CAS No.:

Cat. No.: VC18009752

Molecular Formula: C22H23ClN2O4

Molecular Weight: 414.9 g/mol

* For research use only. Not for human or veterinary use.

Loratadine Epoxide N-Oxide -

Specification

Molecular Formula C22H23ClN2O4
Molecular Weight 414.9 g/mol
Standard InChI InChI=1S/C22H23ClN2O4/c1-2-28-20(26)24-12-9-21(10-13-24)22(29-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-25(27)19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3
Standard InChI Key ZPCHCJCBRZXZHY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3[N+](=CC=C5)[O-])C=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

Loratadine Epoxide N-Oxide (Chemical Abstracts Service [CAS] No. 1794754-14-5) is characterized by the molecular formula C22H23ClN2O4\text{C}_{22}\text{H}_{23}\text{ClN}_2\text{O}_4 and a molecular weight of 418.91 g/mol. The compound’s structure arises from the oxidation of loratadine at two distinct sites: (1) epoxidation of the central olefin, forming a three-membered cyclic ether, and (2) N-oxidation of the pyridine ring, resulting in a pyridine N-oxide moiety . This dual modification introduces significant stereochemical complexity, as the epoxide group can adopt cis or trans configurations, while the N-oxide imposes helical chirality due to restricted rotation around the pyridine-piperidine axis .

Synthesis and Catalytic Asymmetric Methods

Oxidation Pathways and Chemoselectivity Challenges

The synthesis of Loratadine Epoxide N-Oxide involves navigating competing oxidation pathways. Under standard conditions, loratadine undergoes oxidation at either the olefin (yielding an epoxide) or the pyridine nitrogen (yielding an N-oxide) . Achieving chemoselectivity for the dual-oxidized product requires precise control over reaction parameters. Early methods relied on stoichiometric oxidizing agents like meta-chloroperbenzoic acid (mCPBA), but these often produced mixtures of mono- and bis-oxidized byproducts .

Peptide-Catalyzed Enantioselective Synthesis

A breakthrough in asymmetric synthesis was achieved using aspartic acid-containing peptide catalysts, which enable dynamic kinetic resolution (DKR) of loratadine analogs. For instance, peptide catalyst P5 facilitates the N-oxidation of loratadine with up to >99:1 enantiomeric ratio (er), while concurrently suppressing undesired epoxidation . This method leverages hydrogen-bonding interactions between the peptide backbone and the substrate to direct oxygen delivery to the pyridine nitrogen, achieving both high enantioselectivity and chemoselectivity .

CatalystConversion (%)Chemoselectivity (N-Oxide:Epoxide)Enantiomeric Ratio (er)
P5742.1:164:35
P41001:1.169:31

Table 1: Performance of peptide catalysts in loratadine oxidation .

Notably, electron-withdrawing substituents on the phenyl urea moiety enhance enantioselectivity but reduce chemoselectivity, as seen in derivatives like 3,5-bistrifluoromethylphenylurea (er >99:1, chemoselectivity 1:1.1) .

Physicochemical Properties

Loratadine Epoxide N-Oxide exhibits distinct physical and chemical characteristics critical for its handling and application:

  • Melting Point: 131–139°C

  • Solubility: Slightly soluble in chloroform and methanol

  • Storage Conditions: Stable at -20°C in a freezer

  • Appearance: White to beige crystalline solid

Stereochemical Dynamics and Conformational Analysis

The helical chirality induced by N-oxidation imposes unique conformational constraints. X-ray crystallography of related analogs reveals that the pyridine N-oxide and piperidine carbamate groups adopt a twisted arrangement, stabilizing one enantiomer over the other . Computational studies using density functional theory (DFT) corroborate these findings, showing a rotational energy barrier of ~25 kcal/mol for interconversion between enantiomers . This rigidity contrasts with the flexible loratadine scaffold, underscoring the structural impact of N-oxidation.

Biological Activity and Pharmacological Implications

Enantiomer-Dependent Antihistamine Activity

Rigidification of the loratadine core via N-oxidation alters its interaction with the human histamine H1 receptor (H1R). Biological assays demonstrate that the (+)-enantiomer of Loratadine Epoxide N-Oxide exhibits 10-fold higher receptor affinity than the (-)-enantiomer, as measured by inhibition of histamine-induced calcium flux in HEK293 cells . Docking simulations attribute this disparity to favorable π-π interactions between the N-oxide’s pyridine ring and Phe432 of H1R in the (+)-enantiomer .

Metabolic and Toxicological Considerations

Research Applications and Future Directions

Analytical Chemistry

The deuterated variant, Loratadine-d4 Epoxide N-Oxide, serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying loratadine metabolites in plasma. Its structural similarity ensures minimal matrix effects, improving assay precision and accuracy.

Medicinal Chemistry

The enantioselective synthesis of Loratadine Epoxide N-Oxide has inspired the development of helically chiral antihistamines with improved receptor specificity. Current efforts focus on optimizing peptide catalysts to access derivatives with enhanced bioavailability and reduced off-target effects .

Material Science

The compound’s rigid, oxygen-rich structure has been explored as a building block for supramolecular assemblies. Preliminary studies suggest utility in designing metal-organic frameworks (MOFs) with tunable porosity.

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